molecular formula C13H7N5O B8305074 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile

Cat. No. B8305074
M. Wt: 249.23 g/mol
InChI Key: WXCZEZVPNSMKOZ-UHFFFAOYSA-N
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Patent
US08017631B2

Procedure details

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine (250 mg, 0.83 mmol) and 80 mg of potassium cyanide (1.24 mmol) in 15 ml of acetonitrile was degassed three times (vacuum/nitrogene), added a solution of 24 μl Tributyltin chloride (1 μmol) in heptane, 2.3 mg of bis-(diphenylphosphino)ferrocene (4.1 μmol) and 4 mg of bispalladium tris(dibenzylidene acetone) (4.1 μmol) were added. The suspension was degassed three times and stirred at ambident temperature for 30 minutes. The mixture was degassed again and heated at 80° C. for 17 hours. The reaction mixture concentrated, residue was diluted with ethyl acetate and washed with water. The organic layer was dried with sodium sulphate, concentrated, and purified by column chromatography over silica gel using 20% ethyl acetate in petroleum ether, Yield 80 mg. Mp 201-203° C.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Tributyltin chloride
Quantity
24 μL
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylidene acetone)
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)[N:9]=2)[N:3]=1.[C-:19]#[N:20].[K+].C([Sn](Cl)(CCCC)CCCC)CCC>C(#N)C.CCCCCCC.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([C:10]2[N:9]=[C:8]([C:4]3[N:3]=[C:2]([C:19]#[N:20])[CH:7]=[CH:6][CH:5]=3)[O:12][N:11]=2)[CH:14]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)C1=NC(=NO1)C=1C=NC=CC1
Name
Quantity
80 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Tributyltin chloride
Quantity
24 μL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
tris(dibenzylidene acetone)
Quantity
4 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
2.3 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at ambident temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The suspension was degassed three times
CUSTOM
Type
CUSTOM
Details
The mixture was degassed again
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture concentrated
ADDITION
Type
ADDITION
Details
residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica gel using 20% ethyl acetate in petroleum ether, Yield 80 mg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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